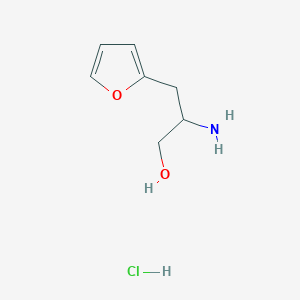

2-Amino-3-(furan-2-yl)propan-1-ol;hydrochloride

説明

2-Amino-3-(furan-2-yl)propan-1-ol hydrochloride is a chiral amino alcohol derivative featuring a furan-2-yl substituent. This compound is likely utilized as a building block in medicinal chemistry, given the prevalence of similar amino alcohols in drug discovery .

特性

IUPAC Name |

2-amino-3-(furan-2-yl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c8-6(5-9)4-7-2-1-3-10-7;/h1-3,6,9H,4-5,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCLTEBKGRHQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(furan-2-yl)propan-1-ol;hydrochloride typically involves the reaction of furan derivatives with ammonia or amines under specific conditions. One common method involves the reduction of furfural (a furan derivative) in the presence of ammonia and hydrogen gas using a catalyst such as Ru/Al2O3. This reaction yields 2-amino-1,2-di(furan-2-yl)ethanol as the primary product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

2-Amino-3-(furan-2-yl)propan-1-ol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of furan-2-carboxaldehyde or furan-2-carboxylic acid.

Reduction: Formation of tetrahydrofuran derivatives.

Substitution: Formation of N-substituted derivatives.

科学的研究の応用

2-Amino-3-(furan-2-yl)propan-1-ol;hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Used in the production of pharmaceuticals and fine chemicals

作用機序

The mechanism of action of 2-Amino-3-(furan-2-yl)propan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The furan ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

Structural Features and Similarity Scores

The table below highlights key structural analogs and their similarity metrics based on substituent variations:

Key Observations :

- Furan vs. Aryl Substitutions : The furan-2-yl group in the target compound provides electron-rich aromaticity, contrasting with electron-withdrawing groups (e.g., nitro in ) or bulky substituents (e.g., tert-butyl in ), which influence solubility and steric interactions.

- Chirality: Enantiopure analogs like (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride highlight the importance of stereochemistry in biological activity, though data for the target compound’s enantiomeric form is absent.

Physicochemical Properties

生物活性

2-Amino-3-(furan-2-yl)propan-1-ol;hydrochloride is a compound with notable biological activity attributed to its structural features, including an amino group, a hydroxyl group, and a furan ring. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is CHClNO, with a molecular weight of 177.63 g/mol. The synthesis typically involves the reaction of furan derivatives with ammonia or amines, often utilizing catalysts like Ru/AlO for optimal yields.

Biological Activity

The compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies suggest that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for antimicrobial drug development.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of this compound is primarily mediated through:

- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their conformations and activities.

- Interaction with Aromatic Residues : The furan ring can interact with aromatic residues in proteins, altering their function and affecting cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Neuroprotective | Potential effects on neurotransmitter systems |

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties, this compound was tested against various strains of bacteria. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of inflammation. Results indicated that treatment with this compound reduced markers of inflammation such as TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 2-Amino-3-(furan-2-yl)propan-1-ol hydrochloride, and what are their respective yields and purity outcomes?

- Methodological Answer : The compound can be synthesized via reductive amination of 3-(furan-2-yl)propanal with ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. Alternative routes include:

- Mannich reaction : Reacting furfuryl alcohol with formaldehyde and ammonium chloride under acidic conditions .

- Protection-deprotection strategies : Boc-protected intermediates (e.g., Boc-L-alanine analogs) can be coupled with furan derivatives, followed by HCl-mediated deprotection .

- Yield Optimization : Reported yields range from 60–85%, depending on solvent polarity (e.g., ethanol vs. THF) and temperature control (0–25°C). Purity ≥95% is achievable via recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of 2-Amino-3-(furan-2-yl)propan-1-ol hydrochloride?

- Methodological Answer :

- Analytical Techniques :

- NMR : H NMR (DO) should show characteristic peaks: δ 7.4–7.5 (furan protons), δ 3.8–4.1 (propanol backbone), δ 2.9–3.2 (amine protons) .

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) with UV detection at 254 nm. Retention time typically 8–10 minutes .

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 172.1 for the free base; m/z 208.5 for the hydrochloride) .

- Purity Criteria : ≥98% by HPLC, with absence of furan oxidation byproducts (e.g., γ-keto derivatives) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of 2-Amino-3-(furan-2-yl)propan-1-ol hydrochloride, and what chiral analysis methods are recommended?

- Methodological Answer :

- Chiral Resolution :

- Chromatography : Use a Chiralpak® IA column (hexane:isopropanol:diethylamine, 80:20:0.1) to separate (R)- and (S)-enantiomers. Retention times differ by 2–3 minutes .

- Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation in organic solvents (e.g., toluene) selectively modifies one enantiomer .

- Analysis : Circular dichroism (CD) at 220–240 nm confirms absolute configuration. Enantiomeric excess (ee) ≥99% is achievable .

Q. How does the electronic nature of the furan ring influence the compound’s reactivity in nucleophilic substitutions or catalytic hydrogenation?

- Methodological Answer :

- Furan Reactivity : The electron-rich furan ring directs electrophilic substitutions to the α-position. For example, bromination occurs at C5 of the furan moiety under mild conditions (Br, CHCl, 0°C) .

- Catalytic Hydrogenation : Pd/C-mediated hydrogenation reduces the furan ring to tetrahydrofuran but requires careful pressure control (1–3 atm H) to avoid over-reduction of the amine .

Q. How do pH and temperature affect the stability of 2-Amino-3-(furan-2-yl)propan-1-ol hydrochloride in aqueous solutions?

- Methodological Answer :

- Stability Studies :

- pH Dependency : Stable at pH 3–5 (HCl buffer). Degradation accelerates at pH >7, forming Schiff bases via amine oxidation .

- Temperature : Storage at 4°C retains >95% potency for 6 months. At 25°C, degradation products (e.g., 3-(furan-2-yl)propanal) appear after 3 months .

- Mitigation : Lyophilization or addition of antioxidants (e.g., ascorbic acid) enhances shelf life .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility data for 2-Amino-3-(furan-2-yl)propan-1-ol hydrochloride in polar solvents?

- Analysis :

- Discrepancies arise from crystallization conditions . For example:

- Ethanol : Solubility ranges from 50–100 mg/mL due to variable hydrate formation .

- DMSO : High purity (>98%) samples dissolve fully at 50 mg/mL, but impurities (e.g., NaCl residues) reduce solubility .

- Resolution : Use Karl Fischer titration to quantify water content and standardize solvent pre-treatment .

Applications in Drug Discovery

Q. How is this compound utilized as a building block in kinase inhibitor development?

- Methodological Answer :

- The propanolamine backbone serves as a scaffold for ATP-binding pocket targeting . Examples include:

- JAK2 Inhibitors : Substituents at the amine group (e.g., pyridine rings) enhance selectivity (IC < 100 nM) .

- BTK Inhibitors : Furan-to-thiophene substitution improves metabolic stability in hepatic microsomes .

- SAR Insights : Methylation of the hydroxyl group reduces cytotoxicity while maintaining potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。